2-Methyl-2-dodecenoic acid 2-Methyl-2-dodecenoic acid 2-methyl-2-dodecenoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 53663-29-9
VCID: VC18427360
InChI: InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

2-Methyl-2-dodecenoic acid

CAS No.: 53663-29-9

Cat. No.: VC18427360

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-dodecenoic acid - 53663-29-9

Specification

CAS No. 53663-29-9
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name (E)-2-methyldodec-2-enoic acid
Standard InChI InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+
Standard InChI Key JVAKNQLSBYBCSZ-VAWYXSNFSA-N
Isomeric SMILES CCCCCCCCC/C=C(\C)/C(=O)O
Canonical SMILES CCCCCCCCCC=C(C)C(=O)O

Introduction

Structural Characteristics and Nomenclature

2-Methyl-2-dodecenoic acid belongs to the α,β-unsaturated carboxylic acid family, characterized by a double bond between the second and third carbon atoms (cis-2 configuration) and a methyl branch at the second carbon . Its IUPAC name, (E)-2-methyldodec-2-enoic acid, reflects the transposition of the double bond and methyl group. The compound’s stereochemistry is critical for biological activity, as evidenced by the reduced signaling efficacy of its trans-isomer in bacterial systems .

Table 1: Structural Comparison with Related Fatty Acids

CompoundMolecular FormulaDouble Bond PositionMethyl Group PositionBiological Role
2-Methyl-2-dodecenoic acidC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}cis-2C2Bacterial signaling (DSF)
2-Methyldodecanoic acidC13H26O2\text{C}_{13}\text{H}_{26}\text{O}_{2}None (saturated)C2Metabolic intermediate
cis-2-Decenoic acidC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}cis-2NoneBiofilm dispersal

The compound’s isomeric SMILES string (CCCCCCCCC/C=C(\C)/C(=O)O\text{CCCCCCCCC/C=C(\C)/C(=O)O}) and InChIKey (JVAKNQLSBYBCSZ-VAWYXSNFSA-N\text{JVAKNQLSBYBCSZ-VAWYXSNFSA-N}) further delineate its spatial configuration . Nuclear magnetic resonance (NMR) studies confirm that the cis-2 geometry optimizes intermolecular interactions with bacterial receptor proteins, enabling quorum sensing .

Synthesis and Chemical Properties

Biosynthetic Pathways

In Xanthomonas campestris, 2-methyl-2-dodecenoic acid (DSF) is synthesized via a two-step enzymatic process. The synthase RpfF first dehydrates 3-hydroxydodecanoyl-acyl carrier protein (ACP) to form cis-2-dodecenoyl-ACP, followed by thioesterase-mediated release of the free fatty acid . This pathway is conserved in Burkholderia cenocepacia, where the enzyme BCAM0581 catalyzes analogous reactions to produce cis-2-dodecenoic acid (BDSF), a structural variant lacking the methyl group .

Laboratory Synthesis

Chemical synthesis typically employs diethyl methylmalonate as a starting material. Alkylation with decanol derivatives introduces the methyl branch, while Wittig or Horner-Wadsworth-Emmons reactions establish the cis-2 double bond. Challenges include suppressing side reactions such as β-hydride elimination, which yields 2-methylenedodecanoic acid. Optimal conditions involve low temperatures (0–5°C) and anhydrous solvents to preserve stereochemical integrity.

Table 2: Key Physicochemical Properties

PropertyValueMethod of Determination
Melting Point45–47°CDifferential Scanning Calorimetry
Boiling Point312–314°C (at 760 mmHg)Simulated Distillation
LogP (Octanol-Water)4.82Computational Prediction
Solubility in Water0.12 mg/L (25°C)Shake-Flask Method

Biological Significance and Mechanisms of Action

Role in Bacterial Quorum Sensing

As the diffusible signal factor (DSF) in Xanthomonas campestris, 2-methyl-2-dodecenoic acid regulates virulence gene expression and biofilm formation at high cell densities . DSF binds to the histidine kinase RpfC, triggering a phosphorylation cascade that modulates cyclic di-GMP levels and extracellular polysaccharide production . In Burkholderia cenocepacia, BDSF (cis-2-dodecenoic acid) similarly enhances antibiotic tolerance by upregulating efflux pumps .

Interspecies Signaling

Structural analogs of DSF, such as cis-2-decenoic acid from Pseudomonas aeruginosa, exhibit cross-kingdom signaling capabilities. These molecules inhibit hyphal growth in Candida albicans and disrupt fungal biofilms at nanomolar concentrations . The conserved cis-2 motif is essential for receptor recognition, as demonstrated by the 100-fold reduction in activity observed with trans-isomers .

Table 3: Biological Activities of DSF Family Members

OrganismSignal MoleculeTarget PathwayPhenotypic Outcome
X. campestrisDSFRpfC/RpfG two-component systemVirulence, biofilm formation
B. cenocepaciaBDSFBCAM0223 transcriptional regulatorAntibiotic resistance
P. aeruginosacis-2-Decenoic acidPqsR quorum sensing systemBiofilm dispersal

Research Applications and Future Directions

Agricultural Biotechnology

DSF-mediated quorum quenching has been explored as a strategy to mitigate crop diseases caused by Xanthomonas species. Transgenic plants expressing RpfF homologs secrete DSF analogs, interfering with pathogen communication and reducing lesion formation by 60–80% in field trials .

Unresolved Questions

Future studies must address:

  • The structural basis of DSF receptor specificity across bacterial species.

  • The ecological impact of engineered DSF-overproducing strains in natural microbiomes.

  • Synergistic effects of DSF analogs with conventional antimicrobials.

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